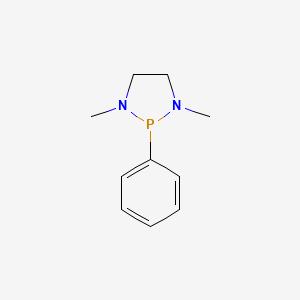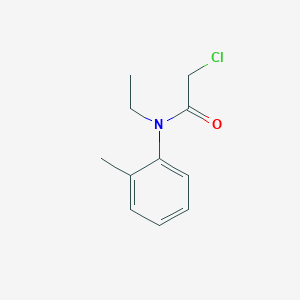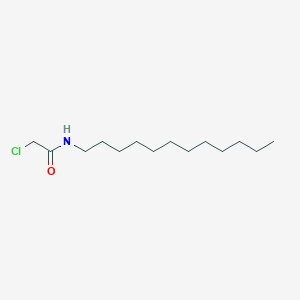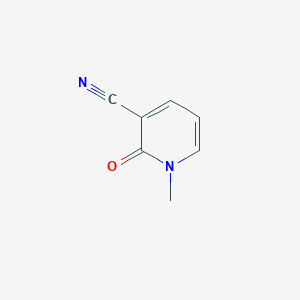
1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine
Übersicht
Beschreibung
1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine is a novel reagent used for the stereospecific synthesis of olefins from 1,2-diols . It is also known to behave as a n-type dopant for n-channel Organic Thin Film Transistors (OTFTs) .
Synthesis Analysis
This compound is a reagent for the stereospecific synthesis of olefins from 1,2-diols . The synthesis process involves a reaction between the dopant and host that begins with either hydride or hydrogen atom transfer and ultimately leads to the formation of host radical anions .Molecular Structure Analysis
The molecular structure of this compound has been characterized in several studies . The structures of the chloro- and bromo-derivatives were ascertained by single-crystal X-ray diffraction .Chemical Reactions Analysis
This compound is involved in a series of glycosylation reactions . It is also used as a ligand for the preparation of luminescent lanthanide complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 194.21 g/mol, a refractive index of 1.565, a boiling point of 95 °C/0.7 mmHg, and a density of 1.054 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
1. Use in Palladium-Catalyzed Asymmetric Allylic Alkylation 1,3,2-diazaphospholidine derivatives exhibit catalytic properties in organic synthesis. For instance, specific compounds with pseudodipeptide substituents have been utilized as asymmetric inducers in palladium-catalyzed allylic alkylations, yielding high enantioselectivity. These catalysts have shown remarkable efficiency, achieving up to 84% ee in certain reactions (Chuchelkin et al., 2018).
2. Structural and Reactivity Studies The structural characteristics of 1,3,2-diazaphospholidine derivatives significantly influence their reactivity. For example, studies on 1,3-dimethyl-2-methylamino-1,3,2-diazaphospholidine-2,4,5-trione have unveiled its solvolytic behavior and crystal structure, providing insights into its reactivity patterns, particularly the cleavage of imide P–N bonds (Hutton et al., 1986).
3. Utility in Dimerization Reactions Certain 1,3,2-diazaphospholidine modified nickel(0) catalysts are effective in the dimerization of butadiene, yielding linear or cyclic dimers based on the specific substituents present in the catalyst (Richter, 1986).
4. Role in Coordination Chemistry and Luminescence 1,3-dimethyl-2-phenyl-1,3-diazaphospholidine-2-oxide has been utilized as a ligand in the formation of luminescent lanthanide and manganese(II) complexes. These complexes exhibit notable luminescence properties, making them potential candidates for applications in materials science and photonics (Bortoluzzi & Gobbo, 2019; Bortoluzzi et al., 2020).
Wirkmechanismus
Target of Action
It is known to be used as a reagent for the stereospecific synthesis of olefins from 1,2-diols .
Mode of Action
It is known to participate in the stereospecific synthesis of olefins from 1,2-diols , indicating that it may interact with these diols to facilitate the formation of olefins.
Biochemical Pathways
Its role in the synthesis of olefins suggests that it may influence pathways involving these compounds .
Result of Action
Its known application in the synthesis of olefins suggests that it may contribute to the formation of these compounds .
Action Environment
The action of 1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine can be influenced by environmental factors. For instance, it has a boiling point of 95 °C at 0.7 mmHg , indicating that its stability and efficacy could be affected by temperature and pressure.
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a reagent for the stereospecific synthesis of olefins from 1,2-diols . The compound’s interaction with enzymes and proteins can lead to the formation of specific products, highlighting its importance in biochemical synthesis.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of certain genes, leading to changes in cellular behavior . Additionally, it can impact metabolic processes by interacting with key enzymes involved in cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. For example, the compound has been shown to interact with manganese (II) tetrahedral complexes, enhancing their photoluminescence properties . These interactions highlight the compound’s ability to modulate molecular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is essential for optimizing its use in biochemical experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Research has shown that there are threshold effects, where the compound’s activity significantly changes at specific dosage levels . These findings are crucial for determining safe and effective dosage ranges for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic state of cells . Understanding these interactions is vital for elucidating the compound’s biochemical functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation . These interactions determine the compound’s availability and effectiveness in different cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its precise biochemical roles.
Eigenschaften
IUPAC Name |
1,3-dimethyl-2-phenyl-1,3,2-diazaphospholidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N2P/c1-11-8-9-12(2)13(11)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKFZCQRONDMOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(P1C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176951 | |
| Record name | 1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22429-12-5 | |
| Record name | Corey-hopkins reagent | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022429125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22429-12-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269170 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COREY-HOPKINS REAGENT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCL20F45U6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid](/img/structure/B1362503.png)


